molecular formula C17H23F3N2O2 B2701243 Tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate CAS No. 2197054-93-4

Tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B2701243
CAS No.: 2197054-93-4
M. Wt: 344.378
InChI Key: NGXREMKRLBTZFT-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a synthetic organic compound with significant applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its piperidine ring, which is substituted with an amino group and a trifluoromethyl phenyl group, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Trifluoromethyl Phenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a trifluoromethyl benzene derivative reacts with the piperidine ring.

    Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

    Final Deprotection and Purification: The final compound is obtained by deprotecting the amino group and purifying the product through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated synthesis platforms to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group or the piperidine ring, potentially yielding partially or fully reduced products.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate is used as a building block for the synthesis of complex organic molecules

Biology

In biological research, this compound is utilized in the study of enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors. It serves as a probe in biochemical assays to investigate the activity of various enzymes and receptors.

Medicine

Medically, this compound is explored for its potential therapeutic properties. It is a precursor in the synthesis of drugs targeting neurological disorders, inflammation, and cancer. Its trifluoromethyl group enhances the pharmacokinetic properties of these drugs.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides and insecticides.

Mechanism of Action

The mechanism by which tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, while the piperidine ring provides structural stability. This compound can modulate the activity of enzymes by acting as an inhibitor or substrate, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate: Similar in structure but with a different substitution pattern on the aromatic ring.

    Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring, offering different chemical properties.

Uniqueness

Tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly enhances its metabolic stability and binding affinity, making it a valuable compound in drug development and chemical research.

Properties

IUPAC Name

tert-butyl 4-amino-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-15(2,3)24-14(23)22-10-8-16(21,9-11-22)12-6-4-5-7-13(12)17(18,19)20/h4-7H,8-11,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXREMKRLBTZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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